Cas no 2228281-60-3 (3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol)
3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol
- 2228281-60-3
- EN300-1979589
-
- Inchi: 1S/C10H13ClN2O3/c1-10(5-12,6-14)8-4-7(13(15)16)2-3-9(8)11/h2-4,14H,5-6,12H2,1H3
- InChI Key: XKNUHBDDZFTEOG-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C(C)(CO)CN)[N+](=O)[O-]
Computed Properties
- Exact Mass: 244.0614700g/mol
- Monoisotopic Mass: 244.0614700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 92.1Ų
3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1979589-1g |
3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol |
2228281-60-3 | 1g |
$1172.0 | 2023-09-16 | ||
| Enamine | EN300-1979589-5g |
3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol |
2228281-60-3 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-1979589-10g |
3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol |
2228281-60-3 | 10g |
$5037.0 | 2023-09-16 | ||
| Enamine | EN300-1979589-0.05g |
3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol |
2228281-60-3 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-1979589-0.1g |
3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol |
2228281-60-3 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-1979589-0.25g |
3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol |
2228281-60-3 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1979589-0.5g |
3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol |
2228281-60-3 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1979589-1.0g |
3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol |
2228281-60-3 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-1979589-2.5g |
3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol |
2228281-60-3 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-1979589-5.0g |
3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol |
2228281-60-3 | 5g |
$3396.0 | 2023-05-23 |
3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol
Comprehensive Analysis of 3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol (CAS No. 2228281-60-3): Properties, Applications, and Industry Insights
The compound 3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol (CAS No. 2228281-60-3) is a specialized organic molecule with a unique structural framework, combining an aromatic nitro group, a chloro substituent, and an amino-alcohol moiety. Its molecular formula, C10H13ClN2O3, reflects its potential versatility in pharmaceutical and agrochemical research. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (amino) groups on the phenyl ring makes it a compelling candidate for studying structure-activity relationships (SAR) in drug design.
Recent trends in AI-driven drug discovery and green chemistry have heightened interest in compounds like 3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol. Researchers are exploring its utility as a building block for heterocyclic synthesis, particularly in developing kinase inhibitors or antimicrobial agents. Its nitrophenyl moiety is often leveraged in photodynamic therapy studies, aligning with the growing demand for non-invasive treatment options. Computational chemistry tools, such as molecular docking simulations, frequently feature this compound in virtual screening libraries due to its balanced polarity and moderate logP value (~1.8).
From a synthetic perspective, the 2-methylpropan-1-ol backbone offers steric hindrance that can influence regioselectivity in nucleophilic substitution reactions—a hot topic in catalysis research. The compound’s chiral center at the 2-position also makes it relevant to asymmetric synthesis discussions, particularly in forums debating enantioselective hydrogenation techniques. Analytical chemists have noted its distinct UV-Vis absorption peaks at 265 nm and 310 nm, useful for HPLC method development.
Environmental and regulatory considerations are increasingly shaping compound usage. While 3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol isn’t classified as hazardous under current GHS standards, its biodegradability profile is under scrutiny given the nitroaromatic component. This aligns with industry searches for "sustainable intermediates" and "benign by design" chemicals. Patent databases reveal its inclusion in formulations targeting plant disease resistance, tapping into the bio-stimulant market boom.
For laboratory handling, the compound’s crystalline solid form (mp 92–94°C) and solubility in polar aprotic solvents like DMSO facilitate experimental workflows. Its proton NMR spectrum displays characteristic shifts at δ 7.9 (d, Ar-H), 6.8 (d, Ar-H), and 3.4 (m, CH2OH), making it identifiable in reaction monitoring studies. These properties answer frequent search queries about "nitrophenyl compound characterization" and "amino-alcohol synthetic routes."
Emerging applications in material science are also noteworthy. The compound’s ability to form hydrogen-bonded networks has sparked interest in designing molecular crystals with tunable photoluminescence. Such innovations dovetail with nanotechnology searches for "organic semiconductor precursors." Additionally, its chelation potential with transition metals is being explored for catalytic systems in cross-coupling reactions—a trending topic in Pd-free catalysis research.
In conclusion, 3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol (CAS 2228281-60-3) represents a multifaceted chemical entity bridging medicinal chemistry, catalysis, and materials engineering. Its structural features continue to inspire research across disciplines, particularly as industries prioritize multifunctional intermediates and atom-efficient synthesis. Ongoing studies will likely expand its utility in precision agriculture and theragnostic applications, ensuring sustained relevance in scientific literature.
2228281-60-3 (3-amino-2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)